N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide
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Overview
Description
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a trifluoromethyl group, and a tert-butylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar acetoacetate moiety.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A complex molecule with structural similarities.
Uniqueness
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-4-tert-butylbenzamide stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse applications and potential for further research and development.
Properties
Molecular Formula |
C25H31F3N2O3 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C25H31F3N2O3/c1-15-20(16(2)31)24(25(26,27)28,22(33)30(15)19-9-7-6-8-10-19)29-21(32)17-11-13-18(14-12-17)23(3,4)5/h11-14,19H,6-10H2,1-5H3,(H,29,32) |
InChI Key |
YVFNEUCCOYMKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=O)N1C2CCCCC2)(C(F)(F)F)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)C |
Origin of Product |
United States |
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